3-Methyl-4-(propanoylamino)benzoic acid
Description
3-Methyl-4-(propanoylamino)benzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a propanoylamino (propionamide) substituent at the 4-position of the aromatic ring. For example, acylation reactions using propionic anhydride or activated esters under basic conditions (e.g., NaHCO₃ in THF-H₂O) could introduce the propanoylamino group . The methyl substituent may be introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies.
The compound’s physicochemical properties can be inferred from structural analogs:
- Acidity: The carboxylic acid group (pKa ~2-3) dominates its acidity, while the propanoylamino group (weakly basic due to the amide) may slightly modulate solubility in aqueous media.
Properties
CAS No. |
167626-99-5 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-methyl-4-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-5-4-8(11(14)15)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
YDLCEWPUYZXKCG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(=O)O)C |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(=O)O)C |
Synonyms |
Benzoic acid, 3-methyl-4-[(1-oxopropyl)amino]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs from the provided evidence, highlighting differences in substituents, synthesis, and properties:
Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The propanoylamino group in the target compound is weakly electron-withdrawing due to the amide’s resonance effects, contrasting with the strong electron-withdrawing trifluoroethoxy (-OCH₂CF₃) and sulfonyl (-SO₂) groups in 9a and 9b . Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups in 4i and DMABE are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution .
- Impact on Absorption Properties: DMABE exhibits electric field-dependent absorption shifts, with stronger fields increasing absorption energy . The target compound’s propanoylamino group may similarly influence its electronic transitions, though experimental data are lacking.
Solubility and Ionic Character :
Theoretical Insights
- Computational Studies : The triazolone derivative in was analyzed using B3LYP and HF methods with 6-31G(d,p) and 6-311G(d,p) basis sets, revealing Mulliken charge distributions that highlight electron-deficient regions at the triazolone ring . Similar calculations for the target compound could predict reactive sites for electrophilic or nucleophilic attacks.
Research Findings and Key Observations
Electric Field Effects: Applied electric fields significantly alter absorption profiles in dimethylamino-substituted esters (e.g., DMABE), suggesting that the target compound’s electronic structure may also respond to external fields, though this requires validation .
Thermal Stability : The high melting point of 4i (217.5–220°C) indicates strong intermolecular interactions (e.g., hydrogen bonding) due to its triazine and carboxylic acid groups . The target compound’s thermal stability may be lower, given the absence of rigid heterocycles.
Preparation Methods
Iron-Powder-Mediated Nitro Reduction
In a reflux apparatus, 3-methyl-4-nitrobenzoic acid undergoes reduction using iron powder (Fe⁰) in the presence of a proton acid (e.g., acetic acid) and a quaternary phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). The reaction proceeds at 85–110°C for 2–6 hours, yielding 4-amino-3-methylbenzoic acid with a molar yield of 79.2–90.1%. Post-reaction workup involves cooling, sodium carbonate neutralization, activated carbon decolorization, and recrystallization from aqueous ethanol. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm product purity (>99%).
Key Parameters
Catalytic Hydrogenation with Palladium on Carbon
An alternative method employs hydrogen gas (H₂) and palladium on activated charcoal (Pd/C) in methanol at 60°C under 5250.53 Torr pressure. This approach achieves a 96.1% yield of 4-amino-3-methylbenzoic acid within 10 hours. The catalyst is filtered post-reaction, and the solvent is removed under reduced pressure to isolate the product.
Advantages Over Iron Reduction
Comparative Analysis of Methodologies
Challenges and Optimizations
Nitro Reduction Side Reactions
Iron-mediated reduction may produce trace impurities due to incomplete reduction or over-reduction. Catalytic hydrogenation circumvents this but requires specialized equipment.
Acylation Selectivity
Competing O-acylation of the carboxylic acid group is mitigated by using stoichiometric base to deprotonate the amino group preferentially.
Industrial Scalability
The iron-powder method is cost-effective for large-scale production, while catalytic hydrogenation offers higher yields but incurs Pd/C costs. Acylation protocols are readily scalable using continuous-flow reactors to enhance safety and efficiency .
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